molecular formula C10H18N2O2S2 B11082127 N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide

N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide

Cat. No.: B11082127
M. Wt: 262.4 g/mol
InChI Key: CCPIDMKPHUHFJQ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide is a chemical compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide typically involves the reaction of 2,5-dimethylthiophene with chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with N,N-dimethylethylenediamine to attach the dimethylaminoethyl side chain. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylaminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophenes or sulfonamides.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl side chain can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in having a dimethylaminoethyl group but differs in the presence of a methacrylate group instead of a thiophene ring.

    N,N-Dimethylaminoethanol: Contains a dimethylaminoethyl group but lacks the thiophene and sulfonamide groups.

Uniqueness

N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N2O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,5-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C10H18N2O2S2/c1-8-7-10(9(2)15-8)16(13,14)11-5-6-12(3)4/h7,11H,5-6H2,1-4H3

InChI Key

CCPIDMKPHUHFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN(C)C

Origin of Product

United States

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